molecular formula C18H17ClN4O B278851 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278851
M. Wt: 340.8 g/mol
InChI Key: OBUALOMXSLSIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide, also known as CCT or TAK-659, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound was first synthesized in 2012 and has since been the subject of numerous studies due to its promising properties.

Mechanism of Action

1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide works by inhibiting a protein called Bruton's tyrosine kinase (BTK), which plays a crucial role in the activation of immune cells. By inhibiting BTK, 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide prevents the activation of immune cells, which can help to reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are proteins that play a role in inflammation. Additionally, 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide has been found to inhibit the activation of immune cells, which can help to reduce inflammation and prevent the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide is its specificity. Unlike other BTK inhibitors, 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide specifically targets BTK and does not affect other proteins in the body. Additionally, 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide has been found to be highly effective in treating various diseases, including cancer and autoimmune disorders.
One limitation of 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide is that it has not yet been approved for clinical use. While it has shown promise in preclinical studies, further research is needed to determine its safety and efficacy in humans.

Future Directions

There are a number of future directions for research on 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide. One area of interest is the development of new formulations of 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide that can improve its bioavailability and reduce its toxicity. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide in humans, particularly in the treatment of cancer and autoimmune disorders. Finally, researchers are interested in exploring the potential of 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide in combination with other drugs, which may enhance its effectiveness in treating disease.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide involves a multi-step process that includes the reaction of 4-chlorobenzaldehyde with mesitylene to produce 4-(mesityl)-4-chlorobutanal. This is then reacted with hydrazine hydrate to form the corresponding hydrazone, which is further reacted with triethylorthoformate and acetic anhydride to produce the final product, 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide.

Scientific Research Applications

1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide has been studied extensively for its potential use in the treatment of various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the growth of cancer cells and has been found to be effective in treating lymphoma, leukemia, and multiple myeloma. Additionally, 1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide has shown promise in treating autoimmune disorders such as rheumatoid arthritis and lupus.

properties

Product Name

1-(4-chlorophenyl)-N-mesityl-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2,4,6-trimethylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H17ClN4O/c1-11-8-12(2)16(13(3)9-11)21-18(24)17-20-10-23(22-17)15-6-4-14(19)5-7-15/h4-10H,1-3H3,(H,21,24)

InChI Key

OBUALOMXSLSIHU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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